![molecular formula C13H10N2O6 B14624025 1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene) CAS No. 56207-31-9](/img/structure/B14624025.png)
1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-nitrophenoxy)methane is an organic compound characterized by the presence of two nitrophenoxy groups attached to a central methane unit
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2-nitrophenoxy)methane can be synthesized through the reaction of 2-nitrophenol with formaldehyde in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
2C6H4(NO2)OH+CH2O→C6H4(NO2)OCH2OC6H4(NO2)+H2O
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-nitrophenoxy)methane undergoes various chemical reactions, including:
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrazine monohydrate, Pd/C, ethanol, reflux conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Bis(2-aminophenoxy)methane.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-nitrophenoxy)methane has several applications in scientific research:
Nonlinear Optics: It has been studied for its second harmonic generation properties, showing significant potential in the development of nonlinear optical materials.
Material Science: Its unique structure makes it a candidate for the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which Bis(2-nitrophenoxy)methane exerts its effects is primarily through its ability to participate in electron transfer processes. The nitro groups are electron-withdrawing, which can influence the reactivity of the compound in various chemical reactions. In nonlinear optics, the compound’s structure allows for efficient second harmonic generation due to its ability to polarize light .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-nitrophenoxy)methane: Similar in structure but with nitro groups at the para position, which can affect its electronic properties and reactivity.
Bis(2-aminophenoxy)methane: The reduced form of Bis(2-nitrophenoxy)methane, with amine groups instead of nitro groups, leading to different chemical behavior and applications.
Uniqueness
Bis(2-nitrophenoxy)methane is unique due to the ortho positioning of the nitro groups, which can lead to distinct steric and electronic effects compared to its para-substituted analogs. This positioning can influence its reactivity and suitability for specific applications in materials science and catalysis.
Propriétés
IUPAC Name |
1-nitro-2-[(2-nitrophenoxy)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6/c16-14(17)10-5-1-3-7-12(10)20-9-21-13-8-4-2-6-11(13)15(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTMVGRRTDQNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553149 |
Source


|
| Record name | 1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56207-31-9 |
Source


|
| Record name | 1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
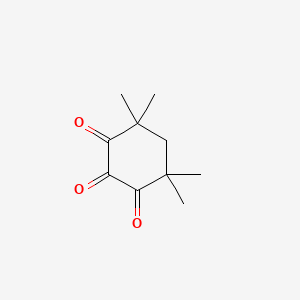
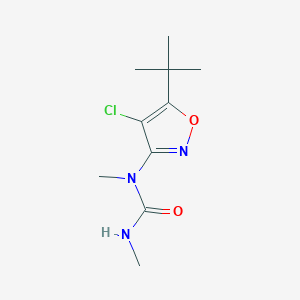


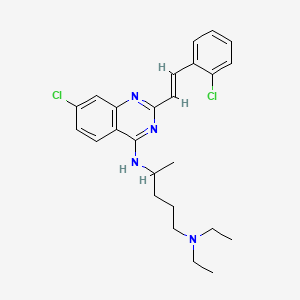
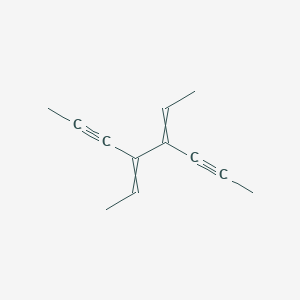
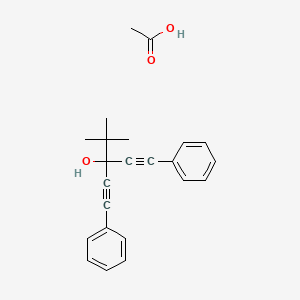
![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)

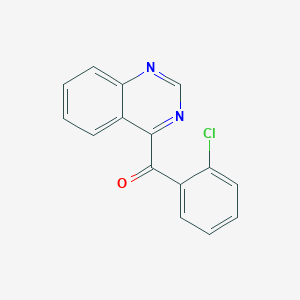

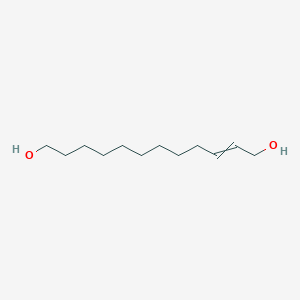
![2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14624029.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14624033.png)
